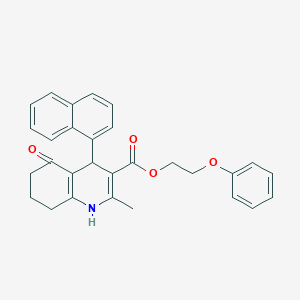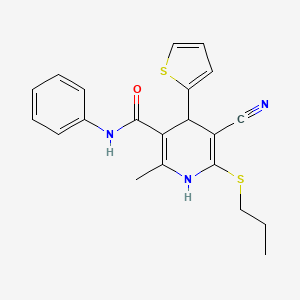![molecular formula C14H20BrNO3 B4962879 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine](/img/structure/B4962879.png)
4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine, also known as BPEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPEM belongs to the class of morpholine derivatives and is commonly used as a chemical intermediate in the synthesis of other compounds.
Wirkmechanismus
The exact mechanism of action of 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine is not fully understood, but it is believed to act by interacting with specific molecular targets in cells. In cancer cells, 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. In antiviral activity, 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has been shown to inhibit the replication of certain viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has been shown to induce cell cycle arrest and apoptosis. In animal models, 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has been shown to exhibit anti-inflammatory activity and to improve cardiac function in heart failure models. 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has several advantages for lab experiments, including its ease of synthesis, low toxicity, and stability. However, its low solubility in water can make it difficult to work with in aqueous solutions. Additionally, its potency and selectivity can vary depending on the specific molecular targets and cell types being studied.
Zukünftige Richtungen
There are several future directions for research on 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine. One area of interest is the development of more potent and selective derivatives of 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine for use as anticancer and antiviral agents. Another area of interest is the exploration of 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine's potential as a modulator of ion channels and its use in the treatment of neurological disorders. Additionally, the use of 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine as a building block for the synthesis of novel materials and polymers is an area of active research.
Synthesemethoden
The synthesis of 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine involves the reaction of 2-bromoethanol with 2-(2-bromophenoxy)ethylamine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with morpholine to yield 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine. The overall reaction can be represented as follows:
2-bromoethanol + 2-(2-bromophenoxy)ethylamine → intermediate → 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine + by-products
Wissenschaftliche Forschungsanwendungen
4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has been shown to exhibit anticancer and antiviral activities. It has also been investigated for its potential use as an anti-inflammatory agent and as a modulator of ion channels. In material science, 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has been used as a building block for the synthesis of novel polymers and materials. In catalysis, 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has been used as a ligand in the synthesis of metal complexes.
Eigenschaften
IUPAC Name |
4-[2-[2-(2-bromophenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c15-13-3-1-2-4-14(13)19-12-11-18-10-7-16-5-8-17-9-6-16/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNBNNWDMHSISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4962798.png)

![2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4962808.png)

![(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine](/img/structure/B4962843.png)
![3-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4962850.png)
![{1-[2-(allyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B4962853.png)
![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4962858.png)

![6-[(4-cyclopentyl-1-piperazinyl)carbonyl]-2-(4-methoxybenzyl)-1,3-benzoxazole](/img/structure/B4962869.png)
![N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962890.png)
![1-isopropyl-4-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperazine](/img/structure/B4962891.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B4962895.png)
